molecular formula C16H20N2O3S B10936632 (2Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one

(2Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one

Cat. No.: B10936632
M. Wt: 320.4 g/mol
InChI Key: GWBWMIXYIDZKDA-UHFFFAOYSA-N
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Description

2-(cyclopropylimino)-3-(3,4-dimethoxyphenethyl)-1,3-thiazolan-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazolanone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a cyclopropylimino group and a 3,4-dimethoxyphenethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylimino)-3-(3,4-dimethoxyphenethyl)-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolanone core, which can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions. The introduction of the cyclopropylimino group can be accomplished via a condensation reaction with cyclopropylamine. The final step involves the attachment of the 3,4-dimethoxyphenethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylimino)-3-(3,4-dimethoxyphenethyl)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolanone core or the phenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolanone derivatives.

Scientific Research Applications

2-(cyclopropylimino)-3-(3,4-dimethoxyphenethyl)-1,3-thiazolan-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylimino)-3-(3,4-dimethoxyphenethyl)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopropylimino)-3-(3,4-dimethoxyphenethyl)-1,3-thiazolan-4-one: shares similarities with other thiazolanone derivatives, such as:

Uniqueness

The uniqueness of 2-(cyclopropylimino)-3-(3,4-dimethoxyphenethyl)-1,3-thiazolan-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylimino group and the 3,4-dimethoxyphenethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-cyclopropylimino-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H20N2O3S/c1-20-13-6-3-11(9-14(13)21-2)7-8-18-15(19)10-22-16(18)17-12-4-5-12/h3,6,9,12H,4-5,7-8,10H2,1-2H3

InChI Key

GWBWMIXYIDZKDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CSC2=NC3CC3)OC

Origin of Product

United States

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